
4-Bromothiazol-2-ol
Overview
Description
4-Bromothiazol-2-ol (CAS: 1086381-71-6) is a brominated thiazole derivative characterized by a hydroxyl group at position 2 and a bromine atom at position 4 of the thiazole ring. It is commercially available with a purity of 95% (MFCD11223240) and is supplied by reputable manufacturers such as Shanghai Macklin Biochemical Co., Ltd. . The compound’s molecular formula is inferred as C₃H₂BrNOS, with a molecular weight of approximately 180.02 g/mol (based on analogous bromothiazole derivatives).
Preparation Methods
Direct Synthesis from 2,4-Dibromothiazole via Selective Lithiation and Quenching
One of the most reported routes to 4-Bromothiazol-2-ol involves the selective lithiation of 2,4-dibromothiazole followed by quenching with a proton source to install the hydroxyl group at the 2-position.
- A solution of 2,4-dibromothiazole (e.g., 10 g, 41.2 mmol) is dissolved in anhydrous ether (ca. 210 mL) and cooled to -78 °C under inert atmosphere.
- n-Butyllithium (2.5 M in hexane or cyclohexane, ~1.1 equiv) is added dropwise at -78 °C.
- The mixture is stirred at this temperature for 30–90 minutes to effect selective lithiation at the 2-position.
- Methanol (ca. 2 equiv) is then added at -78 °C to quench the reaction, introducing the hydroxyl group.
- The reaction mixture is gradually warmed to room temperature over 16 hours.
- Workup involves filtration over silica gel, washing with hexane/ethyl acetate, and concentration under vacuum.
- The product this compound is obtained in excellent yield (~99%) as a yellow oil or solid.
Step | Details |
---|---|
Starting material | 2,4-Dibromothiazole (10 g, 41.2 mmol) |
Solvent | Anhydrous ether (210 mL) |
Temperature | -78 °C during lithiation and quenching |
Base | n-Butyllithium (28.3 mL, 45.3 mmol, 15% in hexane) |
Quenching agent | Methanol (3.3 mL, 82.3 mmol) |
Stirring time | 30 min lithiation, 16 h warming to RT |
Yield | 6.7 g (40.9 mmol), 99% |
This method is highly selective and reproducible, providing this compound with minimal side products.
Reduction of 2,4-Dibromothiazole in Acetic Acid with Zinc Powder
An alternative preparation method involves reductive debromination of 2,4-dibromothiazole using zinc powder in glacial acetic acid, followed by base treatment and extraction.
- 2,4-Dibromothiazole (10 g) is stirred with powdered zinc (5 g) in 40 mL glacial acetic acid at 60–65 °C for 45 minutes.
- The reaction mixture is cooled in an ice bath.
- 10 N sodium hydroxide (40 mL) is added portionwise to neutralize and facilitate extraction.
- Stirring continues for an additional 30 minutes.
- Further sodium hydroxide (10 mL) is added, and the mixture is extracted with diethyl ether and methylene chloride.
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum.
- The crude this compound is obtained as a yellow oil.
Yield: Approximately 5.4 g product from 10 g starting material.
This method is classical and effective but may require careful control of reaction conditions to avoid over-reduction or side reactions.
Summary Table of Preparation Methods
Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | 2,4-Dibromothiazole | n-Butyllithium, Methanol, -78 °C to RT, Ether | 99 | Selective lithiation and quenching; high yield |
2 | 2,4-Dibromothiazole | Zinc powder, Glacial acetic acid, NaOH, 60–65 °C | ~54 | Reductive debromination; classical method |
3 | 4-Bromothiazole derivative | Pd(PPh3)2Cl2, CuI, Triethylamine, DMF, 75–88 °C | 72–95 | Coupling reactions for derivatives; adaptable |
Analytical and Research Findings
NMR and Mass Spectrometry: this compound shows characteristic proton and carbon signals consistent with the thiazole ring substituted at the 4-position with bromine and a hydroxyl group at the 2-position. Mass spectra confirm molecular ion peaks corresponding to the brominated thiazol-2-ol structure.
Purity and Yield Optimization: The lithiation-quenching method provides the highest purity and yield, making it the preferred laboratory-scale synthesis. The zinc reduction method is less selective but useful for bulk preparation.
Reaction Mechanism Insights: The lithiation step selectively deprotonates the 2-position after bromine-metal exchange at the 4-position, allowing selective functionalization. The zinc reduction likely proceeds via electron transfer to debrominate selectively.
Additional Notes
The preparation of this compound requires careful temperature control, especially during lithiation steps, to prevent side reactions.
Use of inert atmosphere (argon or nitrogen) is critical to avoid oxidation or hydrolysis of reactive intermediates.
Purification typically involves silica gel chromatography or extraction with organic solvents and drying agents.
Industrial scale synthesis may incorporate continuous flow techniques for better temperature and reaction control, though specific industrial protocols are proprietary.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of 4-bromothiazole-2,5-dione.
Reduction: Production of 4-bromothiazol-2-yl hydrazine.
Substitution: Generation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Bromothiazol-2-ol has shown potential in various therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have indicated that it can inhibit the growth of several bacterial strains .
- Anticancer Properties : Research has demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from this compound have shown IC50 values in the low micromolar range against human cancer cells, indicating strong anticancer activity . Additionally, it has been explored as an inhibitor of aurora kinases, which are critical in cancer cell division .
Biological Research
In biological assays, this compound serves as a valuable probe for studying enzyme inhibitors. Its interactions with various cellular pathways suggest potential roles in drug discovery and development.
Material Science
The compound is also utilized in the development of materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Studies and Research Findings
- Aurora Kinase Inhibition : A study focused on designing novel thiazole derivatives for inhibiting aurora kinases revealed that 4-bromothiazole derivatives exhibited promising binding interactions with these proteins. This suggests their potential as leads for developing selective anticancer drugs .
- Antimicrobial Efficacy : In vitro studies have confirmed that this compound possesses significant antimicrobial activity against multiple pathogens, supporting its use in formulating new antibiotics .
- Material Development : Research highlighted the use of 4-bromothiazole derivatives in creating advanced materials with tailored electronic properties, demonstrating their versatility beyond medicinal applications.
Mechanism of Action
The mechanism by which 4-Bromothiazol-2-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Brominated Thiazole Derivatives
The following table summarizes key brominated thiazole derivatives structurally related to 4-Bromothiazol-2-ol, along with their distinguishing features:
Structural and Functional Differences
Substituent Effects :
- The hydroxyl group in this compound distinguishes it from derivatives like 2-(4-Bromothiazole)propan-2-ol , which has a bulkier alcohol substituent. This difference may influence solubility and reactivity in cross-coupling reactions .
- Compounds such as 2-Bromothiazolo[5,4-b]pyridine feature fused aromatic systems, expanding their utility in materials science compared to simpler thiazoles .
Bromine Position :
Hybrid Systems :
- Derivatives like 6-Bromothiazolo[4,5-b]pyridine-2-thiol (CAS: 194668-71-8) incorporate a thiol group, enabling disulfide bond formation or metal coordination, which this compound lacks .
Biological Activity
4-Bromothiazol-2-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in various therapeutic contexts.
Thiazole derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with multiple cellular pathways. The compound acts primarily as an enzyme inhibitor and has shown potential as a probe in biological assays. Its structural features allow it to engage with various biological targets, contributing to its therapeutic potential.
Targeted Biological Pathways
- Enzyme Inhibition : this compound is involved in inhibiting specific enzymes, which can lead to significant therapeutic effects in conditions such as cancer and infections.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether.
- Distribution : Limited data are available regarding its tissue distribution; however, its physicochemical properties suggest variable bioavailability.
- Metabolism : Information on metabolic pathways remains sparse, indicating a need for further research.
- Excretion : Routes of excretion have not been thoroughly documented.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications to the thiazole structure can enhance its anticancer properties .
Antimicrobial Activity
In vitro evaluations have shown that this compound possesses antimicrobial activity against several pathogens. For example:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Demonstrated antifungal activity against Candida species.
Case Studies
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The study found that compounds containing the bromine substituent at the 4-position exhibited enhanced activity compared to their unsubstituted counterparts .
- Evaluation of Antimicrobial Properties : A turbidimetric method was employed to assess the antimicrobial efficacy of this compound against various microbial strains. Results indicated significant inhibition zones compared to control groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated thiazole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
4-Chlorothiazol-2-ol | Low | Moderate |
4-Iodothiazol-2-ol | High | Moderate |
4-Methylthiazol-2-ol | Low | Low |
4-Fluorothiazol-2-ol | Moderate | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromothiazol-2-ol, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via bromination of thiazol-2-ol derivatives or through cyclization reactions using α-bromo carbonyl intermediates. Optimization involves selecting catalysts (e.g., Nb₂O₅ for solvent-free conditions) and controlling temperature to minimize side reactions . For example, Pudovick-type reactions under mild acidic conditions can improve regioselectivity . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios of brominating agents (e.g., NBS or PBr₃) are critical for yield enhancement .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns on the thiazole ring, while IR confirms hydroxyl and C-Br bonds. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress . For metal complexation studies, spectrophotometric methods using azo derivatives (e.g., 4-(6-bromo-2-benzothiazolylazo)-pyrogallol) enable trace metal quantification .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data when this compound derivatives exhibit varied inhibitory effects across studies?
Discrepancies often arise from differences in substituent positioning, assay conditions (e.g., pH, temperature), or target enzyme isoforms. To resolve these:
- Perform dose-response assays under standardized conditions (e.g., fixed buffer systems) .
- Use molecular docking to correlate substituent electronic effects (e.g., electron-withdrawing bromine) with binding affinity .
- Validate results via comparative studies with reference inhibitors (e.g., kojic acid for tyrosinase inhibition) .
Q. What strategies are effective in designing this compound derivatives with enhanced selectivity for target enzymes in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Introduce sterically bulky groups (e.g., cyclopropyl) at the 2-position to reduce off-target interactions .
- Bioisosteric replacement : Replace the hydroxyl group with a methylsulfonyl moiety to improve metabolic stability .
- Pharmacophore modeling : Use software like Schrödinger to predict binding modes to ATP pockets in kinase targets .
Q. How can complex mixtures containing this compound byproducts be analyzed to determine reaction efficiency and purity?
- HPLC-MS : Coupled with electrospray ionization (ESI) to identify byproducts via molecular ion peaks .
- TLC-MS : Enables real-time monitoring of reaction intermediates .
- Reference standards : Compare retention times and spectra with certified impurities (e.g., 4-bromobenzoate derivatives) . For metal contamination, use chelation-based spectrophotometry (detection limit: 0.1 ppm) .
Methodological Notes
- Synthetic Optimization : Always conduct Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions .
- Data Validation : Cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cellular) .
- Analytical Rigor : Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Properties
IUPAC Name |
4-bromo-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNOS/c4-2-1-7-3(6)5-2/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKMMSOJGVGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671723 | |
Record name | 4-Bromo-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-71-6 | |
Record name | 4-Bromo-2(3H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.